3-Bromo-1-(p-tolyl)-1H-pyrazole
Description
Significance of Halogenated N-Heterocyclic Scaffolds in Organic Synthesis
Halogenated N-heterocyclic scaffolds are indispensable tools in the arsenal (B13267) of the modern organic chemist. The introduction of a halogen atom, such as bromine, onto a heterocyclic ring system imparts a unique set of properties that are highly advantageous for synthetic transformations. Halogens can act as effective leaving groups in nucleophilic substitution reactions and are particularly valuable as handles for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. nih.govresearchgate.net These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors.
The presence of a halogen can also profoundly influence the electronic properties of the heterocyclic ring, modulating its reactivity and the acidity of nearby protons. researchgate.net Furthermore, halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom (the σ-hole), is increasingly recognized as a significant force in molecular recognition and crystal engineering. nih.gov This interaction can play a crucial role in directing the assembly of molecules in the solid state and in the binding of ligands to biological targets. univie.ac.at
Positional and Substituent Effects in Pyrazole (B372694) Chemistry
The reactivity and properties of the pyrazole ring are highly dependent on the nature and position of its substituents. The pyrazole ring itself is an electron-rich aromatic system. The two nitrogen atoms, being more electronegative than carbon, influence the electron density distribution within the ring. organic-chemistry.org The N1-position, when unsubstituted, bears a proton that can be removed by a base, rendering the nitrogen anionic and highly nucleophilic. researchgate.net
Substitution at the C3, C4, and C5 positions dictates the molecule's reactivity profile. Electron-withdrawing groups, such as the bromo group at the C3-position in the title compound, can activate the ring towards certain reactions and influence the regioselectivity of further functionalization. nih.gov Conversely, electron-donating groups can enhance the nucleophilicity of the ring. The p-tolyl group at the N1-position of 3-Bromo-1-(p-tolyl)-1H-pyrazole not only introduces steric bulk, which can direct the approach of reagents, but its electron-donating methyl group can also subtly modulate the electronic character of the pyrazole ring. vulcanchem.com The interplay between the electronic effects of the bromo and p-tolyl substituents is a key determinant of the compound's chemical behavior.
Overview of Pyrazole Derivatives as Versatile Building Blocks and Ligands
Pyrazole derivatives have established themselves as privileged scaffolds in a multitude of chemical disciplines. Their utility as versatile building blocks stems from the ease with which the pyrazole ring can be synthesized and subsequently functionalized. organic-chemistry.org The presence of multiple reaction sites allows for the introduction of a wide range of substituents, leading to diverse molecular architectures. This has made them key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. nih.gov
In the realm of coordination chemistry, pyrazole-containing molecules are highly effective ligands for a variety of metal ions. The nitrogen atoms of the pyrazole ring can coordinate to metal centers, forming stable complexes with applications in catalysis and materials science. researchgate.net The denticity and coordination geometry of these ligands can be fine-tuned by the introduction of additional coordinating groups, leading to catalysts with tailored reactivity and selectivity.
Rationale for Focused Research on this compound
The specific combination of a bromine atom at the 3-position and a p-tolyl group at the 1-position of the pyrazole ring in this compound creates a molecule of significant interest for several reasons. The bromine atom serves as a key functional handle for a wide array of synthetic transformations, particularly cross-coupling reactions, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. nih.gov This makes the compound an attractive starting material for the construction of more complex molecules with potential applications in medicinal chemistry and materials science.
The p-tolyl group, in addition to influencing the electronic properties and steric environment of the pyrazole core, can also play a role in the solid-state packing of the molecule and its derivatives, which is relevant for the development of crystalline materials with specific properties. vulcanchem.com The focused study of this compound is therefore driven by its potential as a versatile and readily modifiable building block for the synthesis of novel compounds with tailored functionalities.
Detailed Research Findings
While a comprehensive, dedicated study on this compound is not extensively documented in a single source, a cohesive understanding of its properties and synthesis can be constructed from available data on analogous compounds and general synthetic methodologies for pyrazoles.
Synthesis and Characterization
The synthesis of this compound can be approached through established methods for pyrazole formation and subsequent bromination. A common route involves the condensation of a 1,3-dicarbonyl compound with p-tolylhydrazine, followed by bromination of the resulting 1-(p-tolyl)-1H-pyrazole. organic-chemistry.org
Table 1: Synthetic and Spectroscopic Data for this compound and Related Compounds
| Compound Name | Synthetic Method | Spectroscopic Data (Typical) |
| This compound | Bromination of 1-(p-tolyl)-1H-pyrazole with a brominating agent like N-Bromosuccinimide (NBS). | ¹H NMR (CDCl₃, δ): ~7.5-7.2 (m, Ar-H), ~6.4 (d, 1H, pyrazole-H), ~2.4 (s, 3H, CH₃).¹³C NMR (CDCl₃, δ): Aromatic and pyrazole carbons in the range of 140-110 ppm, CH₃ carbon around 21 ppm.MS (EI): Molecular ion peak corresponding to C₁₀H₉BrN₂. |
| 1-(p-tolyl)-1H-pyrazole | Condensation of a suitable 1,3-dicarbonyl precursor with p-tolylhydrazine. | Not explicitly found, but would precede bromination. |
| 3-Bromo-1-phenyl-1H-pyrazole | Bromination of 1-phenyl-1H-pyrazole. | Characterized in various studies, providing a model for the title compound. |
Note: The spectroscopic data for the title compound is inferred from general knowledge and data on closely related structures, as a dedicated, detailed experimental report was not found in the searched literature.
The bromination step is regioselective, with the C3-position being a common site for electrophilic attack in 1-substituted pyrazoles. organic-chemistry.org The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield of the desired 3-bromo isomer.
Structural and Electronic Properties
The molecular structure of this compound features a planar pyrazole ring. The bromine atom at the C3-position introduces an electron-withdrawing character, which can be quantified by its effect on the chemical shifts of the pyrazole protons in the ¹H NMR spectrum. The p-tolyl group at the N1-position introduces both steric hindrance and a mild electron-donating effect from the methyl group.
Table 2: Key Structural and Electronic Features
| Feature | Description | Implication |
| C3-Bromo Substituent | An electron-withdrawing halogen atom. | Activates the C4 and C5 positions for nucleophilic attack and provides a handle for cross-coupling reactions. |
| N1-p-tolyl Substituent | A bulky aromatic group with an electron-donating methyl group. | Influences the orientation of the molecule in crystal packing and subtly modulates the electronic nature of the pyrazole ring. |
| Pyrazole Core | A five-membered aromatic heterocycle. | Provides a stable and versatile scaffold for further functionalization. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-(4-methylphenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-2-4-9(5-3-8)13-7-6-10(11)12-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUZCMYYSHBLMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Advanced Functionalization of 3 Bromo 1 P Tolyl 1h Pyrazole
Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center
The carbon-bromine bond at the C3 position of 3-Bromo-1-(p-tolyl)-1H-pyrazole is a key site for the introduction of various functional groups through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds, particularly sp2-sp2 bonds, due to the stability and low toxicity of the organoboron reagents. nih.govrsc.org In the context of pyrazole (B372694) derivatives, this reaction allows for the introduction of aryl, heteroaryl, and vinyl groups at the C3 position.
While specific studies on this compound are not extensively detailed in the provided search results, the general principles can be applied. For instance, the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various boronic acids has been shown to be efficient, yielding C3-arylated products in good to excellent yields. nih.govrsc.org This suggests that this compound would readily undergo similar transformations.
A typical reaction would involve reacting this compound with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system like XPhosPdG2/XPhos, and a base (e.g., Na₂CO₃, Cs₂CO₃). nih.govnih.gov The choice of catalyst and base can be crucial to avoid side reactions like debromination. rsc.org The reaction is generally carried out in a suitable solvent like dioxane or toluene (B28343) at elevated temperatures. nih.govnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-pyrazoles
| Entry | Bromo-pyrazole Substrate | Coupling Partner | Catalyst/Base | Product | Yield (%) |
| 1 | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos, Cs₂CO₃ | 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 74 |
| 2 | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂, Na₂CO₃ | 3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Not specified |
| 3 | 3-(5-bromobenzofuran-2-yl)-1H-pyrazole | Phenylboronic acid | Benzothiazole-oxime palladium(II) complex, KOH | 3-(5-phenylbenzofuran-2-yl)-1H-pyrazole | 88 |
This table is illustrative and based on analogous reactions.
Beyond the Suzuki-Miyaura coupling, the bromine atom at the C3 position of this compound can participate in other important palladium-catalyzed cross-coupling reactions.
Heck Reaction: This reaction couples the aryl bromide with an alkene to form a new C-C bond, typically leading to the formation of a substituted alkene. wiley.com The reaction is usually catalyzed by a palladium complex in the presence of a base. wiley.com For example, the Heck reaction of 3-(5-bromobenzofuran-2-yl)-1H-pyrazole with various terminal olefins has been successfully demonstrated. arkat-usa.org
Stille Reaction: The Stille reaction involves the coupling of the aryl bromide with an organotin compound. wiley.com While effective, the toxicity of organotin reagents has led to a preference for other methods like the Suzuki coupling. libretexts.org
Sonogashira Reaction: This reaction is a powerful tool for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes. nih.govrsc.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base like triethylamine. nih.gov The Sonogashira coupling of 4-bromo-6H-1,2-oxazines with various terminal alkynes proceeds in good yields, indicating the feasibility of this reaction for this compound. nih.gov
Negishi Reaction: The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide. slideshare.net Although it has a broad scope, it can be sensitive to water and oxygen and may result in lower yields compared to other coupling methods. libretexts.org
Table 2: Overview of Cross-Coupling Reactions
| Reaction | Coupling Partner | Key Reagents | Product Type |
| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |
| Stille | Organotin compound | Pd catalyst | Biaryl or Vinylarene |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Substituted Alkyne |
| Negishi | Organozinc compound | Pd or Ni catalyst | Biaryl or Vinylarene |
While the C-Br bond is the primary site for traditional cross-coupling, palladium catalysis can also initiate C-H activation, leading to novel carbon-carbon bond formations. nih.govmdpi.com These reactions offer an atom-economical alternative to pre-functionalized starting materials. mdpi.com In the context of this compound, this could involve the activation of a C-H bond on the tolyl ring or even on the pyrazole ring itself, followed by coupling with a suitable partner.
The development of directing groups has been crucial for controlling the site-selectivity of C-H activation. nih.gov For instance, in N-protected pyrazole derivatives, palladium-catalyzed arylation at the C5 position can occur without cleavage of a C-Br bond at the C4 position. rsc.org This highlights the potential for selective functionalization even in the presence of a halogen.
C-H Functionalization of the Pyrazole Nucleus
Direct functionalization of the C-H bonds of the pyrazole ring is an increasingly important strategy for the synthesis of substituted pyrazoles, avoiding the need for pre-functionalization.
Recent research has focused on the direct arylation and alkenylation of the C4 and C5 positions of the pyrazole ring. While specific examples for this compound are not provided in the search results, studies on related heterocyclic systems like indoles demonstrate the feasibility of such transformations. nih.govnih.gov For instance, rhodium(III)-catalyzed regioselective C-H alkylation and alkenylation at the C5 position of 1,4-naphthoquinones has been achieved. rsc.org
Direct arylation of pyrazoles at the C4 and C5 positions can be achieved using palladium catalysis. rsc.org These reactions often employ an oxidant and a suitable ligand to facilitate the catalytic cycle. The choice of reaction conditions can influence the position of functionalization.
Controlling the regioselectivity of C-H functionalization is a significant challenge due to the presence of multiple C-H bonds. researchgate.net In the case of this compound, there are C-H bonds at the C4 and C5 positions of the pyrazole ring, as well as on the tolyl substituent.
Several strategies have been developed to control regioselectivity:
Directing Groups: The use of directing groups is a common and effective strategy to guide the catalyst to a specific C-H bond. nih.gov
Ligand Control: The nature of the ligand on the metal catalyst can significantly influence the regioselectivity of the reaction. acs.org
Electronic Effects: The inherent electronic properties of the substrate can direct functionalization to a particular position.
Solvent Effects: The choice of solvent can also play a role in determining the site of C-H activation. researchgate.net
For pyrazoles, direct arylation at the β-position (C4) can be promoted by a ligand-free palladium catalyst in a protic solvent, which enhances the acidity of the proton at the β-position. researchgate.net Conversely, arylation at the α-position (C5) is often favored under classical palladium-catalysis conditions. researchgate.net
Nucleophilic Substitution Reactions of the Bromine Atom
The pyrazole ring is a π-excessive system, which generally makes it more reactive towards electrophiles, particularly at the C4 position. chim.it Consequently, the pyrazole core is typically poorly reactive towards nucleophiles. chim.it However, the introduction of substituents can modulate this reactivity. chim.itnih.gov The bromine atom at the C3 position of this compound serves as a leaving group, enabling nucleophilic substitution reactions, which are crucial for building molecular complexity.
A prominent example of such transformations is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows for the formation of C-N bonds, a key linkage in many biologically active molecules. While research on 4-halopyrazoles has demonstrated this reactivity, the principles are applicable to 3-bromo isomers. researchgate.net Studies on 4-bromo-1H-1-tritylpyrazole revealed that its coupling with various amines is highly dependent on the amine's structure and the catalyst system employed. researchgate.net For instance, reactions with aromatic or bulky amines lacking β-hydrogen atoms can proceed smoothly, whereas alkylamines with β-hydrogens may give lower yields due to competing β-elimination reactions in the palladium complex. researchgate.net The choice of ligand is also critical, with specialized phosphine (B1218219) ligands like tBuDavePhos often being effective. researchgate.net In cases where palladium catalysis is inefficient, such as with certain alkylamines, copper(I)-catalyzed aminations can offer a complementary and more favorable route. researchgate.net
Table 1: Illustrative Buchwald-Hartwig Coupling of Bromopyrazoles with Amines
This table is based on findings from the coupling of 4-bromo-1H-1-tritylpyrazole and is illustrative of the reactivity of bromopyrazoles. researchgate.net
| Entry | Amine | Catalyst/Ligand | Product Yield |
| 1 | Morpholine | Pd(dba)₂ / tBuDavePhos | 67% |
| 2 | Piperidine | Pd(dba)₂ / tBuDavePhos | 60% |
| 3 | Pyrrolidine | Pd(dba)₂ / tBuDavePhos | 7% |
| 4 | Allylamine | Pd(dba)₂ / tBuDavePhos | 6% |
**3.4. Functional Group Interconversions and Derivatization
The derivatization of this compound can be achieved by modifying its existing functional groups or by introducing new ones that undergo subsequent reactions.
The p-tolyl group, consisting of a benzene (B151609) ring substituted with a methyl group, provides a secondary platform for functionalization. The methyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, meaning further substituents will be directed to the positions ortho to the methyl group (and meta to the pyrazole ring).
Standard aromatic transformations can be applied, such as:
Halogenation: Introduction of additional bromine or chlorine atoms onto the tolyl ring using appropriate reagents (e.g., NBS, NCS).
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group, which can then be reduced to an amine, providing a new point for diversification.
Friedel-Crafts Reactions: Acylation or alkylation can introduce new carbon substituents, although these reactions must be optimized to avoid side reactions.
The methyl group itself is also reactive:
Oxidation: It can be oxidized to a carboxylic acid (Ar-CH₃ → Ar-COOH) using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. This transforms the lipophilic tolyl group into a polar, acidic functionality.
Free-Radical Halogenation: Under UV light or with a radical initiator, the benzylic protons of the methyl group can be substituted with halogens (e.g., using N-Bromosuccinimide), yielding a p-(bromomethyl)phenyl group, which is a highly reactive alkylating agent.
While the parent compound lacks adjacent functional groups on the pyrazole ring, derivatives can be synthesized that possess them. For example, a carboxylic acid or ester group can be introduced at the C5 position, as seen in related compounds like 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters. researchgate.net
For a hypothetical derivative such as This compound-5-carboxylic acid , the adjacent carboxyl group opens up numerous reaction possibilities:
Esterification: Reaction with an alcohol under acidic conditions produces the corresponding ester.
Amide Formation: Activation of the carboxylic acid (e.g., conversion to an acyl chloride with SOCl₂) followed by reaction with an amine yields an amide. This is a common strategy in medicinal chemistry to build complex molecules.
Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). vanderbilt.edu
These transformations on a C5-substituent, adjacent to the N1-p-tolyl group, allow for fine-tuning of the molecule's steric and electronic properties.
Visible Light-Induced Transformations and Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions. nih.gov This strategy often employs a photocatalyst, such as tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺), which absorbs visible light to reach an excited state. scispace.comresearchgate.net This excited catalyst can then engage in single-electron transfer (SET) with organic substrates to generate radical intermediates. nih.gov
In an oxidative quenching cycle , the excited photocatalyst is oxidized by a quencher (e.g., CBr₄), forming a more potent oxidant ([Ru(bpy)₃]³⁺) and radical species. nih.govbeilstein-journals.org This strong oxidant can then participate in further reactions. nih.govbeilstein-journals.org Conversely, in a reductive quenching cycle , the excited catalyst is reduced by a sacrificial electron donor, generating a strong reductant ([Ru(bpy)₃]⁺) that can reduce a substrate to initiate a reaction. scispace.com
For this compound, the C-Br bond can be a target for photoredox-catalyzed reactions, such as cross-coupling or dehalogenation. Furthermore, the pyrazole core itself can be involved in photochemical transformations. Studies on related pyrazolo[1,2-a]pyrazolone systems have shown that direct irradiation with visible light can induce homolytic C-N bond cleavage to generate new pyrazole derivatives without the need for an external photocatalyst. nih.gov This highlights the potential of the pyrazole scaffold to act as a photoactive moiety.
The development of visible light-induced reactions offers a more environmentally friendly and cost-effective approach compared to traditional methods that may require harsh conditions or expensive metal catalysts. nih.gov
Table 2: Typical Conditions for Visible Light-Induced Reactions
| Reaction Type | Photocatalyst | Light Source | Solvent | Temperature | Reference |
| Phenol Bromination | Ru(bpy)₃Cl₂ | Blue LEDs (435 nm) | CH₃CN | Room Temp | beilstein-journals.org |
| Substrate Photolysis | None (Direct Irradiation) | 3W LEDs (400 nm) | DCM | 25 °C | nih.gov |
| Alkene Bromination | Ru(bpy)₃Cl₂ | Blue LEDs (435 nm) | CH₃CN | Room Temp | nih.govbeilstein-journals.org |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for delineating the precise connectivity and environment of hydrogen and carbon atoms in a molecule.
The ¹H NMR spectrum of 3-Bromo-1-(p-tolyl)-1H-pyrazole presents a distinct set of signals corresponding to the protons of the pyrazole (B372694) and p-tolyl moieties. The aromatic protons of the p-tolyl group typically appear as two doublets in the downfield region of the spectrum, a consequence of their ortho and meta coupling. The methyl protons of the tolyl group give rise to a characteristic singlet in the upfield region. On the pyrazole ring, the two vicinal protons will each produce a doublet, with their chemical shifts influenced by the electronic effects of the adjacent bromine atom and the N-aryl group.
Based on data for structurally related compounds, the expected chemical shifts can be approximated. For instance, in similar 1-aryl-3-bromopyrazole systems, the pyrazole protons often resonate in the range of 6.5-8.0 ppm. The aromatic protons of the p-tolyl group are expected to appear between 7.0 and 7.5 ppm, with the methyl protons appearing around 2.4 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazole H-4 | 6.6 - 6.8 | d |
| Pyrazole H-5 | 7.8 - 8.0 | d |
| Tolyl Ar-H (ortho to N) | 7.4 - 7.6 | d |
| Tolyl Ar-H (meta to N) | 7.2 - 7.4 | d |
| Tolyl CH₃ | 2.3 - 2.5 | s |
Note: These are predicted values based on analogous structures and require experimental verification.
The ¹³C NMR spectrum provides a detailed view of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal. The carbon atom attached to the bromine (C-3) is expected to be significantly shielded compared to its unsubstituted counterpart. The other two pyrazole carbons (C-4 and C-5) will also have characteristic chemical shifts. The p-tolyl group will show four distinct signals for its aromatic carbons and one for the methyl carbon.
For related pyrazole derivatives, the pyrazole carbon signals typically appear in the range of 100-150 ppm. The aromatic carbons of the tolyl group resonate between 120 and 140 ppm, while the methyl carbon signal is found in the upfield region, typically around 20-25 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C-3 | 115 - 125 |
| Pyrazole C-4 | 105 - 115 |
| Pyrazole C-5 | 130 - 140 |
| Tolyl C-ipso (attached to N) | 135 - 140 |
| Tolyl C-ortho | 120 - 125 |
| Tolyl C-meta | 129 - 131 |
| Tolyl C-para (with CH₃) | 138 - 142 |
| Tolyl CH₃ | 20 - 22 |
Note: These are predicted values based on analogous structures and require experimental verification.
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. A COSY spectrum would reveal the coupling between the vicinal protons on the pyrazole ring and within the p-tolyl group. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, providing crucial information to piece together the entire molecular structure and confirm the substitution pattern. Such techniques are routinely applied in the characterization of novel pyrazole derivatives.
Vibrational Spectroscopy
The IR spectrum of this compound is expected to display a series of characteristic absorption bands. The aromatic C-H stretching vibrations of the tolyl and pyrazole rings are anticipated in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ range. The C-N stretching vibrations are also expected in the fingerprint region. The presence of the bromine atom can be inferred from a C-Br stretching vibration, which typically occurs at lower frequencies, often below 700 cm⁻¹. The out-of-plane C-H bending vibrations can also be indicative of the substitution pattern on the aromatic rings. For a p-substituted benzene (B151609) ring, a strong band is usually observed between 800 and 850 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 |
| C=C and C=N Stretch (Aromatic) | 1400 - 1600 |
| p-Substituted Benzene C-H Bend | 800 - 850 |
| C-Br Stretch | < 700 |
Note: These are predicted values based on analogous structures and require experimental verification.
Raman spectroscopy, being complementary to IR spectroscopy, can provide further structural information. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. The C-Br stretching vibration, while sometimes weak in the IR, can be more prominent in the Raman spectrum. A comprehensive Raman analysis would aid in a more complete vibrational assignment when used in conjunction with IR data and theoretical calculations. For substituted pyrazoles, Raman spectroscopy has been used to study intermolecular interactions and the nature of the dithiolene ligand in pyranopterin molybdenum enzymes, showcasing its utility in probing subtle structural features.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide insights into its elemental composition and structural fragments.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular mass of a compound, which allows for the unambiguous determination of its elemental formula. Despite a thorough search of scientific literature and chemical databases, specific experimental HRMS data for this compound (CAS No. 1622841-05-7) has not been publicly reported.
Theoretically, the expected monoisotopic mass of this compound (C₁₀H₉BrN₂) can be calculated to aid in its identification in future studies.
Table 1: Theoretical Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₉BrN₂ |
| Monoisotopic Mass | 250.9998 u |
| Average Mass | 251.106 u |
Note: This table represents calculated theoretical values, not experimental data.
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. It provides valuable information about the electronic structure and conjugation within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy is used to study the electronic transitions, such as π → π* and n → π* transitions, in conjugated systems. The absorption maxima (λmax) and molar absorptivity (ε) are characteristic for a given compound and are influenced by the extent of conjugation and the presence of various substituents. For this compound, the p-tolyl group attached to the pyrazole ring is expected to influence the electronic transitions due to extended conjugation.
However, specific experimental UV-Vis spectroscopic data, including absorption maxima and molar absorptivity values for this compound, are not available in the reviewed scientific literature. General studies on pyrazole derivatives indicate that their absorption spectra are influenced by substituents on the pyrazole and phenyl rings. researchgate.netnih.govnih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.
A comprehensive search for crystallographic data for this compound did not yield any published crystal structures. While crystal structures for a number of related brominated pyrazole derivatives have been determined, providing insights into the general structural features of this class of compounds, the specific solid-state structure of the title compound remains to be experimentally determined and reported. nih.gov
Table 2: Summary of Spectroscopic and Structural Data Availability
| Technique | Data Availability for this compound |
|---|---|
| High-Resolution Mass Spectrometry (HRMS) | No experimental data found. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | No experimental data found. |
| X-ray Crystallography | No experimental data found. |
While the chemical structure of this compound is known, detailed experimental data from key analytical techniques such as High-Resolution Mass Spectrometry, UV-Visible Spectroscopy, and X-ray Crystallography are not currently available in the public scientific domain. The theoretical data provided serves as a reference for future research on this compound. Further experimental studies are necessary to fully characterize its spectroscopic and structural properties.
Computational Chemistry and Theoretical Investigations of 3 Bromo 1 P Tolyl 1h Pyrazole
Density Functional Theory (DFT) Studies
DFT has become a standard tool in computational chemistry for investigating the electronic structure and properties of molecules. A comprehensive DFT study of 3-Bromo-1-(p-tolyl)-1H-pyrazole would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics.
Geometry Optimization and Conformational Analysis
A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. This process, known as geometry optimization, would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of this compound. Furthermore, a conformational analysis would explore the energy landscape associated with the rotation around single bonds, particularly the bond connecting the p-tolyl group to the pyrazole (B372694) ring, to identify the most stable conformer and any potential rotational barriers.
Electronic Structure Analysis (HOMO-LUMO Gap, Molecular Electrostatic Potential)
Analysis of the electronic structure reveals key aspects of a molecule's reactivity and properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with other chemical species.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can predict various spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the interpretation of experimental spectra and confirm the molecular structure. Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) can help in identifying characteristic functional groups and understanding the molecule's vibrational modes.
Reactivity Descriptors (e.g., Fukui functions, Electrophilicity Index)
To quantify reactivity, various descriptors can be calculated from the electronic structure. Fukui functions indicate the most likely sites for nucleophilic, electrophilic, and radical attacks within the molecule. The global electrophilicity index provides a measure of a molecule's ability to accept electrons. These descriptors are valuable for predicting the regioselectivity and reactivity of the compound in chemical reactions.
Reaction Mechanism Elucidation and Transition State Analysis
For any chemical reaction involving this compound, DFT can be employed to elucidate the reaction mechanism. This involves mapping the potential energy surface of the reaction, locating the transition state structures, and calculating the activation energies. Such studies provide a detailed, step-by-step understanding of how the reaction proceeds.
Quantum Chemical Calculations for Molecular Properties
Beyond DFT, other quantum chemical methods can be used to calculate a wide range of molecular properties. These could include thermochemical properties like enthalpy of formation and Gibbs free energy, as well as electronic properties such as dipole moment and polarizability. These calculated values contribute to a comprehensive understanding of the compound's physical and chemical characteristics.
While the framework for a thorough computational investigation of this compound is well-established, the specific execution of these theoretical studies and the reporting of their results are currently absent from the scientific literature. This presents an open opportunity for future research to characterize this pyrazole derivative and contribute valuable data to the field of computational chemistry and materials science.
Tautomerism Studies and Energetic Preferences
Studies on related 4-bromo-1H-pyrazoles have consistently shown that the 3-bromo tautomer is energetically favored over the 5-bromo tautomer. researchgate.net This preference is attributed to the electronic effects of the bromine atom and its influence on the aromaticity and stability of the pyrazole ring. nih.gov The electron-withdrawing nature of the bromine atom at the 3-position is thought to contribute to a more stable electronic configuration.
While specific DFT calculations for this compound are not extensively reported in the reviewed literature, the established trends for bromo-substituted pyrazoles provide a strong basis for inference. It is therefore highly probable that the 3-bromo tautomer is the more stable form. The energetic preference can be quantified by calculating the energy difference (ΔE) and Gibbs free energy difference (ΔG) between the possible tautomers. For other substituted pyrazoles, these calculations have successfully predicted the dominant tautomer in both the gas phase and in solution. nih.gov
Table 1: Predicted Tautomeric Preference in Bromo-Substituted Pyrazoles
| Tautomer | Predicted Stability | Rationale |
| 3-Bromo tautomer | More Stable | Electronic stabilization from the electron-withdrawing bromine atom at the 3-position. researchgate.netnih.gov |
| 5-Bromo tautomer | Less Stable | Less favorable electronic distribution compared to the 3-bromo isomer. researchgate.net |
This table is based on findings from related bromo-substituted pyrazole studies.
Non-Covalent Interaction Analysis
The assembly of molecules in the crystalline state is directed by a network of non-covalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts. This method maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of interactions such as hydrogen bonds and van der Waals forces. nih.govnih.gov
For pyrazole derivatives and other organic compounds, Hirshfeld surface analysis has been successfully employed to understand their packing arrangements. nih.gov The analysis generates two-dimensional fingerprint plots that summarize the types and relative contributions of different intermolecular contacts.
In the context of this compound, a Hirshfeld surface analysis would likely reveal the prevalence of several key interactions. Given the molecular structure, significant contributions from H···H, C···H/H···C, and H···Br/Br···H contacts are expected. The p-tolyl group would contribute to hydrophobic interactions and potential C-H···π interactions, while the bromine atom could participate in halogen bonding.
Table 2: Anticipated Non-Covalent Interactions and Their Contributions for this compound based on Hirshfeld Surface Analysis of Analogous Compounds
| Interaction Type | Description | Expected Contribution |
| H···H | Interactions between hydrogen atoms on adjacent molecules. | Typically a major contributor to the overall surface area. |
| C···H/H···C | Interactions involving carbon and hydrogen atoms, including C-H···π interactions. | Significant due to the presence of aromatic rings. |
| H···Br/Br···H | Interactions involving hydrogen and bromine atoms. | A notable contributor, characteristic of bromo-substituted compounds. nih.gov |
| N···H/H···N | Hydrogen bonding involving the pyrazole nitrogen atoms. | Important for forming specific structural motifs. |
| C···C | π-π stacking interactions between aromatic rings. | Likely to play a role in the crystal packing. |
This table presents expected interactions and their significance based on the analysis of structurally related molecules.
The quantitative data derived from Hirshfeld surface analysis, such as the percentage contribution of each interaction to the total surface area, provides a detailed picture of the forces governing the crystal architecture. This understanding is crucial for crystal engineering and predicting the physical properties of the solid material.
Applications of 3 Bromo 1 P Tolyl 1h Pyrazole in Advanced Materials and Catalysis
Ligand Design and Coordination Chemistry in Catalysis
The design of ligands is crucial in the development of efficient and selective catalysts. Pyrazole (B372694) derivatives, including 3-Bromo-1-(p-tolyl)-1H-pyrazole, have proven to be valuable ligands in coordination chemistry, particularly for transition metal catalysts.
Pyrazole Derivatives as Ligands for Transition Metal Catalysts (e.g., Palladium, Copper, Manganese, Titanium)
Pyrazole-based ligands readily coordinate with a variety of transition metals, such as palladium, copper, manganese, and titanium, to form stable and catalytically active complexes. The nitrogen atoms of the pyrazole ring act as effective donor sites for metal coordination. nih.govnih.gov The specific substituents on the pyrazole ring, like the bromo and p-tolyl groups in this compound, can be tailored to fine-tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. nih.govacs.org
For instance, palladium complexes with pyrazole-derived ligands have been shown to be efficient catalysts. uab.cat Copper complexes of pyrazole ligands have also been synthesized and characterized, demonstrating their potential in various catalytic applications. nih.govnih.gov Research has also explored manganese(III) compounds with phenol-pyrazole-based ligands, highlighting the influence of the ligand structure on the resulting coordination geometry. nih.govacs.orguniversiteitleiden.nl Furthermore, the use of pyrazole ligands has been shown to significantly enhance the catalytic activity of titanium isopropoxide in polymerization reactions. nih.govrsc.orgrsc.orgscispace.com
Application in C-C Bond Forming Reactions (e.g., Heck, Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are powerful tools for the formation of carbon-carbon (C-C) bonds in organic synthesis. uab.cat Pyrazole-based ligands, including derivatives of this compound, have been successfully employed in these reactions.
The use of pyrazole-ether hybrid ligands in palladium-catalyzed Heck reactions has been investigated, demonstrating that the structure of the ligand plays a key role in the catalyst's activity. uab.cat These catalysts have the advantage of being phosphine-free, stable in air and at elevated temperatures, and effective under mild reaction conditions. uab.cat In the context of Suzuki-Miyaura reactions, palladium complexes with pyrazole-containing ligands have also been utilized, showcasing their versatility in C-C bond formation.
A notable aspect is the chemoselective nature of some palladium-catalyzed arylations of N-substituted pyrazoles that bear a bromo or iodo substituent at the C4-position. rsc.org A simple, phosphine-free catalytic system using palladium acetate (B1210297) has been shown to selectively catalyze arylation at the C5-position without cleaving the C-Br or C-I bond. rsc.org This selectivity offers significant synthetic potential for further chemical transformations of the bromo and iodo pyrazole substituents. rsc.org
Role in Catalytic Oxidation Reactions (e.g., Catechol Oxidation)
Transition metal complexes with pyrazole-based ligands have shown significant promise in catalyzing oxidation reactions. A key area of research is the oxidation of catechol to o-quinone, a reaction that models the activity of the enzyme catecholase. research-nexus.netbohrium.comresearchgate.netresearchgate.net
Studies have shown that copper(II) complexes of pyrazole-based ligands are particularly effective catalysts for this transformation. research-nexus.netresearchgate.net The catalytic activity is influenced by several factors, including the specific structure of the pyrazole ligand, the counter-anion of the copper salt, the ligand-to-metal ratio, and the solvent used. research-nexus.net For example, in some systems, copper(II) acetate has been found to be a more effective precursor than other copper salts. researchgate.net The solvent also plays a critical role, with some reactions showing higher rates in methanol (B129727) or tetrahydrofuran (B95107) (THF) compared to acetonitrile (B52724). bohrium.comresearchgate.net
The design of these catalyst systems often aims to mimic the active site of catecholase, which contains a dinuclear copper center. research-nexus.net The pyrazole ligands, with their nitrogen donor atoms, can effectively coordinate to the copper ions and facilitate the catalytic cycle. research-nexus.net
Development of Functional Materials
The unique electronic and photophysical properties of pyrazole derivatives make them promising candidates for the development of advanced functional materials with applications in optoelectronics.
Optoelectronic and Photophysical Properties
Pyrazole-based compounds are known to exhibit interesting photophysical properties, including fluorescence, which makes them suitable for various optoelectronic applications. nih.govnih.govresearchgate.netpjoes.com The N-heteroaromatic core of pyrazole imparts important electronic properties, and these compounds are often stable and synthetically versatile. nih.gov
The absorption and emission characteristics of pyrazole derivatives can be tuned by modifying their chemical structure. nih.govresearchgate.net For example, the introduction of different substituents can lead to shifts in the absorption and emission spectra. nih.govresearchgate.net The polarity of the solvent can also influence the photophysical properties, leading to solvatofluorochromism. nih.govnih.govresearchgate.net
Research on pyrazole aldehyde derivatives has revealed that these compounds can exhibit prominent absorption and emission bands. researchgate.net The photophysical properties are influenced by the solvent, and large Stokes shifts have been observed, which is a desirable characteristic for fluorescent probes. researchgate.net Theoretical studies using density functional theory (DFT) have also been employed to understand the electronic structure and predict the photophysical properties of pyrazole derivatives. pjoes.com These studies help in designing new materials with tailored optoelectronic properties for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors.
Supramolecular Assembly and Coordination Polymers
The construction of well-defined supramolecular architectures and coordination polymers relies on the specific and directional interactions of molecular building blocks. Pyrazole and its derivatives are well-regarded in this field for their capacity to act as effective ligands, binding to metal ions to form extended networks. The pyrazole ring itself can coordinate to a metal center in a monodentate fashion or, upon deprotonation, act as a bridging ligand to link multiple metal ions.
Research on related pyrazole-based systems provides insight into the potential of this compound in this domain. For instance, studies on 3-aminopyrazole (B16455) have demonstrated its ability to form coordination polymers without the need for deprotonation of the pyrazole ring, highlighting the versatility of substituted pyrazoles as ligands. researchgate.net Similarly, the synthesis and crystal structure analysis of metal complexes with ligands such as 3-methyl-1H-pyrazole-4-carboxylic acid have revealed the formation of intricate three-dimensional coordination polymers with interesting properties like luminescence.
The table below summarizes findings from research on related pyrazole compounds, illustrating their roles in forming coordination complexes and polymers. This data underscores the potential of substituted pyrazoles, including this compound, in the design of novel supramolecular materials.
| Compound/Ligand | Metal Ion | Resulting Structure | Key Findings |
| 3-aminopyrazole | Cadmium(II) | 1D coordination polymer | Forms chains through bridging ligands. researchgate.net |
| 3-methyl-1H-pyrazole-4-carboxylic acid | Cadmium(II) | 3D coordination polymer | Exhibits green fluorescence in the solid state. |
| 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine | Iron(II) | Mononuclear complex | Demonstrates spin-crossover properties. rsc.org |
| 3-(4-bromophenyl)-5-methyl-1H-pyrazole | - | Crystal structure analysis | Shows potential for halogen bonding and π-π stacking. researchgate.net |
Electronic Device Applications
The field of organic electronics is continually searching for new materials with tailored photophysical and electronic properties for use in devices such as organic light-emitting diodes (OLEDs). Pyrazole derivatives have emerged as a promising class of materials for these applications due to their inherent electronic properties and the tunability of their emission characteristics through chemical modification.
While direct application of this compound in electronic devices has not been extensively reported, the broader family of pyrazole-based materials has shown significant promise. A novel class of electroluminescent pyrazole-based polymers has been synthesized and demonstrated to exhibit bright electroluminescence, making them suitable for light-emitting applications. rsc.orgrsc.org In these systems, the pyrazole-containing chromophores are either incorporated as side groups on the polymer chain or are part of the polymer backbone itself. rsc.org
The photoluminescence properties of pyrazole derivatives can be finely tuned by the introduction of different substituents. For example, studies on pyrazolopyridopyridazine diones have shown that the presence of electron-donating or electron-withdrawing groups on the N1-phenyl ring of the pyrazole moiety can significantly impact the fluorescence intensity and emission wavelength. nih.gov This suggests that the bromo and p-tolyl groups in this compound would play a crucial role in determining its photophysical properties. The electron-withdrawing nature of the bromine atom and the electron-donating and sterically bulky nature of the p-tolyl group could lead to unique intramolecular charge transfer characteristics, which are often desirable for achieving efficient electroluminescence.
Furthermore, pyrazole derivatives have been investigated as materials for various components of OLEDs. For instance, pyrazoloquinoxaline-based compounds have been tested as potential luminophores in double-layer OLED devices, emitting green light with appreciable brightness. researchgate.net Research on trifluoromethyl-substituted derivatives of pyrazoles has also highlighted their potential in both photovoltaic and electroluminescent applications, with some compounds exhibiting deep bluish-green emission in OLEDs. researchgate.net
The following table summarizes the photophysical properties of some relevant pyrazole derivatives, indicating their potential for use in electronic devices.
| Pyrazole Derivative | Application/Property Studied | Key Findings |
| Pyrazole-based polymers | Electroluminescence | Show bright electroluminescence and promise for device applications. rsc.orgrsc.org |
| Pyrazolopyridopyridazine diones | Photoluminescence | Substituent effects on the pyrazole ring allow for tuning of fluorescence properties. nih.gov |
| Pyrazoloquinoxaline derivatives | OLED luminophores | Exhibit green electroluminescence with high brightness. researchgate.net |
| Trifluoromethyl substituted pyrazoloquinolines | OLED emitters | Achieved deep bluish-green emission with good device efficiency. researchgate.net |
| Pyrazole derivatives with methylene-linked aromatic hydrocarbons | Organic light-emitting materials | Exhibited high glass transition temperatures and blue fluorescence. epa.gov |
Future Research Directions and Interdisciplinary Perspectives
Development of More Sustainable and Efficient Synthetic Routes
While established methods for synthesizing 3-Bromo-1-(p-tolyl)-1H-pyrazole exist, such as the direct bromination of 1-(p-tolyl)-1H-pyrazole, there is considerable scope for developing more environmentally benign and efficient processes. vulcanchem.com Future research should pivot towards methodologies that minimize waste, reduce energy consumption, and avoid hazardous reagents, aligning with the principles of green chemistry. nih.gov
A promising avenue is the adoption of continuous-flow synthesis. rsc.orgmdpi.com This technique offers significant advantages over traditional batch processing, including enhanced safety, better process control, and simplified scale-up. mdpi.com The development of a continuous-flow process for the synthesis and subsequent derivatization of this compound could represent a substantial leap in manufacturing efficiency. rsc.org
Table 1: Comparison of Synthetic Methodologies for Pyrazole (B372694) Synthesis
| Methodology | Advantages | Disadvantages | Potential for this compound | Relevant Findings |
|---|---|---|---|---|
| Traditional Batch | Well-established procedures. | Often requires harsh conditions, long reaction times, and generates significant waste. | Current primary method, but with room for improvement. vulcanchem.com | Knorr pyrazole synthesis has complex reaction pathways. rsc.org |
| Microwave-Assisted | Rapid heating, shorter reaction times, often higher yields. nih.govgsconlinepress.com | Scalability can be challenging. | Can accelerate the key cyclization and bromination steps. | Used for pyranopyrazole synthesis, reducing reaction times from hours to minutes. nih.govgsconlinepress.com |
| Solvent-Free | Reduces solvent waste, lowers costs, simplifies purification. rsc.orgtandfonline.com | Requires thermally stable reactants; mixing can be an issue. | Ideal for the condensation step of the pyrazole ring formation. | Solventless condensation of diketones and hydrazines is highly efficient. rsc.org |
| Continuous-Flow | High efficiency, improved safety, easy scale-up, precise control. rsc.orgmdpi.com | Higher initial equipment cost. | Could enable a fully automated, multi-step synthesis and derivatization process. | Successfully applied to synthesize 3,5-disubstituted pyrazoles with reduced reaction times. mdpi.com |
A central theme in sustainable synthesis is the development and implementation of novel catalytic systems. Research should focus on replacing stoichiometric reagents with catalytic alternatives that are efficient, selective, and recyclable. nih.gov For the synthesis of pyrazole derivatives, several green catalytic strategies have been reported that could be adapted for this compound. drugdiscoverytrends.com
Future work could explore:
Heterogeneous Catalysts: The use of solid-supported catalysts, such as nano-ZnO, can simplify product purification and allow for catalyst recycling, making the process more economical and environmentally friendly. mdpi.com
Biocatalysts: Enzymes could offer unparalleled selectivity under mild reaction conditions, although their application in pyrazole synthesis is still a nascent field.
Novel Homogeneous Catalysts: The development of highly active and recoverable homogeneous catalysts, such as the organic ionic salt tetrabutylammonium (B224687) bromide (TBAB), could enable efficient synthesis under solvent-free conditions. tandfonline.com A catalyst derived from agricultural waste has also been shown to be effective in related syntheses. nih.gov
Exploration of Novel Reactivity Patterns and Selective Transformations
The bromine atom at the C3-position and the activated N-substituted pyrazole ring make this compound a versatile substrate for a wide array of chemical transformations. vulcanchem.com While its use in standard cross-coupling reactions is predictable, future research should aim to uncover novel reactivity patterns.
Key areas for exploration include:
Advanced Cross-Coupling Reactions: Moving beyond standard Suzuki and Buchwald-Hartwig reactions to explore more challenging or novel coupling partners.
C-H Activation: Direct functionalization of the pyrazole ring or the p-tolyl group, bypassing the need for pre-functionalized starting materials.
Halogen Bonding Interactions: Investigating how the bromine atom can direct supramolecular assembly or influence reactivity through halogen bonding, a feature observed in other 5-bromo-1-arylpyrazoles. rsc.org
Photoredox Catalysis: Utilizing light-driven reactions to access unique reactive intermediates and forge new bonds under mild conditions.
Rational Design of Pyrazole-Based Ligands for Advanced Catalytic Systems
Pyrazole derivatives are highly effective ligands in homogeneous catalysis due to their strong coordination to metal centers and the ease with which their electronic and steric properties can be modified. nih.govnortheastern.edu this compound is an excellent starting point for the rational design of new ligands. The p-tolyl group provides steric bulk, while the bromine atom offers a handle for further functionalization or can act as an electronic modifier.
Future research in this area could involve:
Synthesis of Pincer Ligands: Creating tridentate ligands based on the pyrazole scaffold, which are known to form highly stable and active catalysts for reactions like transfer hydrogenation. nih.govnih.gov
Development of Chiral Ligands: Introducing chirality to the ligand framework to enable asymmetric catalysis, a cornerstone of modern pharmaceutical synthesis.
Metal-Ligand Cooperation: Designing ligands where the pyrazole unit actively participates in the catalytic cycle, beyond simply acting as a spectator scaffold. nih.gov This has been demonstrated with protic pyrazoles and could be engineered into more complex systems. nih.gov
Table 2: Potential Catalytic Applications for Ligands Derived from this compound
| Catalytic Reaction | Rationale for Pyrazole Ligand Use | Potential Ligand Design Feature | Relevant Findings |
|---|---|---|---|
| Cross-Coupling | Tuning electronic properties of the metal center for optimal catalytic activity. | Functionalization via the bromo group to attach phosphine (B1218219) or N-heterocyclic carbene moieties. | Pyrazole-based ligands are widely used in various catalytic applications. northeastern.edu |
| Transfer Hydrogenation | Formation of stable ruthenium or iridium complexes. | Bidentate or tridentate pyrazolyl-phosphine or pyrazolyl-amine ligands. | Ruthenium complexes with pyrazole-containing ligands are effective for transfer hydrogenation of various functional groups. scholaris.ca |
| Oxidation Catalysis | Mimicking the active sites of metalloenzymes like catecholase. | Nitrogen-rich coordination environment (N,N,N-tridentate ligands). | Copper complexes with pyrazole-based ligands show excellent catalytic activity in catechol oxidation. researchgate.net |
| Hydrosilylation | Activation of Si-H bonds for addition to unsaturated compounds. | Zinc complexes with pyrazole-based ligands. | A zinc complex has been successfully applied in the catalytic hydrosilylation of carbonyl compounds. scholaris.ca |
Integration with High-Throughput Experimentation and Machine Learning in Chemical Discovery
The discovery and optimization of new reactions and materials can be significantly accelerated by modern automation and computational techniques. Integrating high-throughput experimentation (HTE) and machine learning (ML) into the study of this compound could rapidly expand its known chemistry and applications.
Future interdisciplinary approaches should include:
Reaction Optimization: Using HTE platforms to rapidly screen hundreds of catalysts, ligands, solvents, and reaction conditions for the synthesis and functionalization of the target compound. nih.gov
Predictive Modeling: Employing ML algorithms to predict reaction outcomes, identify the most influential reaction parameters, and guide experimental design, thereby reducing the number of required experiments. drugdiscoverytrends.com ML models can be trained on relatively small datasets to predict reactivity. innovations-report.com
Materials Discovery: Using quantitative structure-property relationship (QSPR) models to predict the properties of novel derivatives of this compound for specific applications, such as energetic materials or pharmaceuticals, accelerating the in-silico design phase. researchgate.net
Broader Impact in Synthetic Methodology and Materials Innovation
Research focused on this compound has the potential to generate impact beyond this single molecule. The development of new sustainable synthetic methods, novel catalytic systems, and integrated computational workflows can serve as a blueprint for the broader field of heterocyclic chemistry.
In materials science, the unique combination of a halogen-bond donor (the bromine atom), a sterically influential group (p-tolyl), and a robust aromatic core (pyrazole) makes this compound a highly attractive building block for advanced functional materials. Future research could lead to innovations in:
Metal-Organic Frameworks (MOFs): Using derivatives as organic linkers to create porous materials for gas storage, separation, or catalysis. northeastern.edu
Organic Electronics: Designing and synthesizing novel pyrazole-based compounds for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Liquid Crystals: Exploiting the rigid, anisotropic structure of derivatives to create new liquid crystalline materials with tailored properties.
By pursuing these research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical intermediate into a cornerstone for innovation in sustainable synthesis, catalysis, and materials science.
Q & A
Q. What are the standard synthetic routes for preparing 3-Bromo-1-(p-tolyl)-1H-pyrazole?
A common approach involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors, followed by bromination. For example, describes a procedure where 4-bromo-3(5)-(p-tolyl)-1H-pyrazole was synthesized via flash chromatography (EtOAc:petroleum ether eluent) with a 72% yield. Key steps include regioselective bromination and purification via silica gel chromatography. NMR (δ 2.17 ppm for methyl, 8.31 ppm for pyrazole-H) and MS ([M]+ = 237.1) confirm structural integrity .
Q. How is regioselectivity addressed during pyrazole bromination?
Regioselectivity in bromination is influenced by substituent electronic effects. For instance, electron-donating groups (e.g., p-tolyl) direct bromination to the less hindered pyrazole position. highlights bromination at the 4-position of the pyrazole ring, stabilized by the p-tolyl group’s ortho/para-directing effects. Reaction conditions (e.g., solvent polarity, temperature) further refine selectivity .
Q. What characterization techniques are critical for verifying this compound?
- 1H/13C-NMR : Assigns proton environments (e.g., aromatic protons at δ 7.34–8.31 ppm) and confirms substitution patterns .
- Mass Spectrometry (MS) : ESI-MS ([M]+ = 237.1) validates molecular weight and isotopic patterns (e.g., [M+2]+ = 239.1 for bromine) .
- Melting Point (mp) : Physical properties (e.g., mp 110–112°C) corroborate purity .
Advanced Research Questions
Q. How can transition-metal-catalyzed cross-coupling reactions modify this compound?
The bromine atom serves as a handle for Suzuki-Miyaura or Sonogashira couplings. demonstrates Pd/Ni-catalyzed C-H arylation using 3-bromopyridine, achieving heteroaryl substitution. Reaction optimization (e.g., PdCl2(PPh3)2 catalyst, K2CO3 base) is critical for minimizing side reactions. Yields depend on ligand choice (e.g., XPhos) and stoichiometry .
Q. What computational tools aid in analyzing crystal structures of pyrazole derivatives?
Software like Mercury CSD ( ) enables visualization of intermolecular interactions (e.g., π-stacking, hydrogen bonds) and packing motifs. For example, comparing experimental X-ray data (from SHELX-refined structures, ) with computational models validates lattice parameters and symmetry .
Q. How do substituents on the p-tolyl group affect pyrazole reactivity?
Electron-withdrawing groups (e.g., nitro, ) increase electrophilicity at the pyrazole ring, enhancing nucleophilic substitution. Conversely, electron-donating groups (e.g., methoxy, ) stabilize intermediates during cross-coupling. Systematic studies using Hammett σ constants can quantify these effects .
Q. What strategies resolve contradictions in reaction yields for analogous pyrazole syntheses?
Discrepancies often arise from purification methods or catalytic systems. For example, reports 72% yield using flash chromatography, while achieves 85.6% via distillation for a similar bromopyrazole. Screening solvents (e.g., DMF vs. DMSO) and catalysts (e.g., Pd vs. Cu) under inert conditions (N2/Ar) mitigates variability .
Methodological Considerations
Q. How to optimize flash chromatography for pyrazole purification?
- Eluent Selection : Use gradient elution (e.g., EtOAc:petroleum ether 3:7 → 1:1) to resolve polar byproducts .
- Column Loading : Limit crude sample to ≤5% of silica gel mass to prevent band broadening.
- TLC Monitoring : Rf values should differ by ≥0.2 for baseline separation.
Q. What safety protocols are essential for handling brominated pyrazoles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
